molecular formula C15H20N2O4 B4698891 2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-methoxyphenyl)acetamide

2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-methoxyphenyl)acetamide

Cat. No. B4698891
M. Wt: 292.33 g/mol
InChI Key: SJTYGEVWZJOTRJ-UHFFFAOYSA-N
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Description

2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-methoxyphenyl)acetamide, also known as EMA401, is a novel drug candidate that has been developed as a potential treatment for chronic pain. EMA401 is a small molecule that acts as a selective antagonist of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain perception and inflammation.

Mechanism of Action

2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-methoxyphenyl)acetamide acts as a selective antagonist of the AT2R, which is expressed in sensory neurons and plays a key role in the modulation of pain perception and inflammation. By blocking the AT2R, 2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-methoxyphenyl)acetamide is able to reduce pain behavior and improve quality of life in animal models of chronic pain.
Biochemical and Physiological Effects:
2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-methoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical models of chronic pain. These include a reduction in the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, as well as a reduction in the activity of spinal cord glial cells, which are involved in the maintenance of chronic pain.

Advantages and Limitations for Lab Experiments

One of the key advantages of 2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-methoxyphenyl)acetamide is its selectivity for the AT2R, which minimizes the risk of off-target effects and reduces the potential for adverse events. However, one limitation of 2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-methoxyphenyl)acetamide is its relatively short half-life, which may limit its effectiveness in some chronic pain conditions.

Future Directions

There are a number of potential future directions for the development of 2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-methoxyphenyl)acetamide as a treatment for chronic pain. These include the exploration of combination therapies with other pain medications, the development of sustained-release formulations to improve its pharmacokinetic profile, and the investigation of its potential use in other pain conditions, such as fibromyalgia and migraine. Additionally, further research is needed to fully understand the mechanisms underlying the analgesic effects of 2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-methoxyphenyl)acetamide, as well as its potential long-term safety and efficacy.

Scientific Research Applications

2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-methoxyphenyl)acetamide has been extensively studied in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. In these studies, 2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-methoxyphenyl)acetamide has been shown to effectively reduce pain behavior and improve quality of life in animal models.

properties

IUPAC Name

2-(4-ethyl-2-oxomorpholin-3-yl)-N-(4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-3-17-8-9-21-15(19)13(17)10-14(18)16-11-4-6-12(20-2)7-5-11/h4-7,13H,3,8-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTYGEVWZJOTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(=O)C1CC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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